
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is an organic compound that features a cyclohexane ring, a carboxamide group, and a mercaptophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- typically involves the following steps:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting cyclohexanecarboxylic acid with an amine under dehydrating conditions.
Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced through a nucleophilic substitution reaction where a thiol group (-SH) is added to a phenyl ring.
Addition of the 3-Methylbutyl Group: The 3-methylbutyl group can be added via an alkylation reaction, where an alkyl halide reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group (-SH) can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding, affecting the compound’s binding affinity to various targets.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxamide, N-(2-hydroxyphenyl)-1-(3-methylbutyl)-: Similar structure but with a hydroxy group instead of a mercapto group.
Cyclohexanecarboxamide, N-(2-aminophenyl)-1-(3-methylbutyl)-: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxy or amino groups.
特性
CAS番号 |
211513-22-3 |
|---|---|
分子式 |
C18H27NOS |
分子量 |
305.5 g/mol |
IUPAC名 |
1-(3-methylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27NOS/c1-14(2)10-13-18(11-6-3-7-12-18)17(20)19-15-8-4-5-9-16(15)21/h4-5,8-9,14,21H,3,6-7,10-13H2,1-2H3,(H,19,20) |
InChIキー |
OBWOWYBSZTURFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


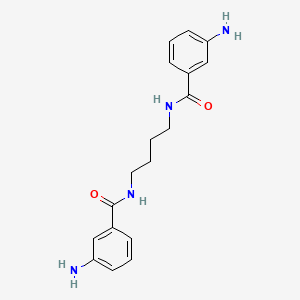
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
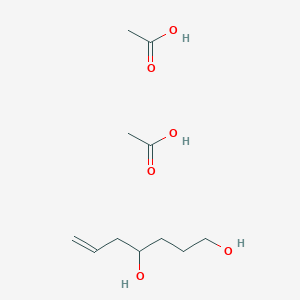
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
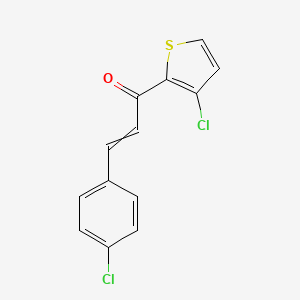
![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)

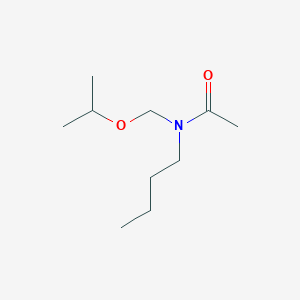
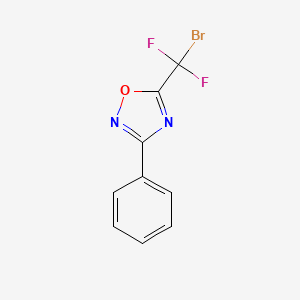

![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)
